Isothiochroman-4-one 2,2-dioxide
Overview
Description
Isothiochroman-4-one 2,2-dioxide is an organic compound belonging to the class of sulfones. It is characterized by a six-membered ring structure containing sulfur and oxygen atoms. This compound has garnered interest due to its potential biological activities and its role as a precursor in the synthesis of various heterocyclic compounds .
Mechanism of Action
Target of Action
It’s known that thiochromanones and isothiochromanones, which are structurally related to isothiochroman-4-one 2,2-dioxide, are valuable biological agents
Mode of Action
It’s known that the compound can undergo various transformations, such as electrophilic substitution reactions . These reactions could potentially alter the activity of its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given its structural similarity to thiochromanones and isothiochromanones, it’s possible that it may affect similar pathways. These compounds are known to be useful precursors in the synthesis of steroidal heterocycles , suggesting that this compound may also play a role in steroid biosynthesis or metabolism.
Result of Action
These compounds are known to be valuable biological agents , suggesting that this compound may also have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiochroman-4-one 2,2-dioxide can be synthesized through electrophilic substitution reactions. One common method involves the reaction of isothiochroman-4-one with oxidizing agents to introduce the dioxide functionality. For instance, the use of dimethylformamide dimethylacetal (DMF-DMA) has been reported for formylation reactions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isothiochroman-4-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion to less oxidized forms, although this is less common.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethylformamide dimethylacetal (DMF-DMA), nitrogen-containing nucleophiles.
Major Products:
Oxidation Products: More oxidized sulfone derivatives.
Substitution Products: Various substituted isothiochroman-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of materials with specific chemical properties
Comparison with Similar Compounds
Thiochroman-4-one: Lacks the dioxide functionality but shares a similar core structure.
Isothiochroman-4-one: Similar structure without the dioxide group.
Other Sulfones: Compounds with similar sulfone groups but different ring structures.
Uniqueness: Isothiochroman-4-one 2,2-dioxide is unique due to its specific combination of a six-membered ring with sulfur and oxygen atoms, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-dioxo-1H-isothiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCXMBLDKALJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937297 | |
Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16723-58-3 | |
Record name | 2-Benzothiopyran-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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